molecular formula C19H21N3O3 B7138702 N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide

Cat. No.: B7138702
M. Wt: 339.4 g/mol
InChI Key: YFCGCXSWULXSOS-UHFFFAOYSA-N
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Description

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-12(2)10-22-11-15(14-5-3-4-6-16(14)22)19(24)21-9-13-7-8-17(25-13)18(20)23/h3-8,11-12H,9-10H2,1-2H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCGCXSWULXSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C21)C(=O)NCC3=CC=C(O3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide involves several steps. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions. For this specific compound, the starting materials would include 5-carbamoylfuran-2-carboxaldehyde and 1-(2-methylpropyl)indole-3-carboxylic acid. The reaction conditions may involve the use of methanesulfonic acid as a catalyst and refluxing in methanol .

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation would depend on the specific reaction conditions but could include carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the indole ring. Common reagents for these reactions include alkyl halides and sulfonates.

Scientific Research Applications

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, and antagonists.

    Medicine: Indole derivatives have shown promise in the development of new therapeutic agents for the treatment of diseases such as cancer, viral infections, and neurological disorders.

    Industry: The compound may find applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could act as an inhibitor of a particular enzyme, preventing the enzyme from catalyzing its substrate and thereby altering a biological pathway . The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

N-[(5-carbamoylfuran-2-yl)methyl]-1-(2-methylpropyl)indole-3-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-carboxamide: This compound shares a similar core structure but lacks the furan and isobutyl groups.

    N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound is similar but has a different substitution pattern on the indole ring.

    Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

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